molecular formula C7H15NO2 B13545512 Piperidine-3,3-diyldimethanol

Piperidine-3,3-diyldimethanol

Cat. No.: B13545512
M. Wt: 145.20 g/mol
InChI Key: HTTBCEVOEMVRBI-UHFFFAOYSA-N
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Description

Piperidine-3,3-diyldimethanol is a chemical compound characterized by a piperidine ring substituted with two hydroxymethyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-3,3-diyldimethanol can be synthesized through several methods. One common approach involves the reduction of piperidine-3,3-dicarboxylic acid or its derivatives. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic hydrogenation of piperidine derivatives. This method is preferred due to its scalability and efficiency. The reaction typically occurs in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,3-diyldimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form piperidine derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Piperidine-3,3-dicarboxylic acid or piperidine-3,3-dialdehyde.

    Reduction: Various piperidine derivatives depending on the reducing agent used.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

Piperidine-3,3-diyldimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-3,3-diyldimethanol largely depends on its functional groups and the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl groups can form hydrogen bonds or participate in other interactions, influencing the compound’s behavior and efficacy .

Comparison with Similar Compounds

Piperidine-3,3-diyldimethanol can be compared with other piperidine derivatives, such as:

    Piperidine-3,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxymethyl groups.

    Piperidine-3,3-dialdehyde: An oxidized form with aldehyde groups.

    Piperidine-3,3-dimethylamine: A derivative with methyl groups replacing the hydroxymethyl groups.

Uniqueness: this compound’s unique feature is the presence of two hydroxymethyl groups, which provide versatility in chemical reactions and potential for forming hydrogen bonds, making it valuable in various applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[3-(hydroxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-5-7(6-10)2-1-3-8-4-7/h8-10H,1-6H2

InChI Key

HTTBCEVOEMVRBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CO)CO

Origin of Product

United States

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